

Diarrhea Incidence and Severity in Clinical Trials

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Compound Focus: Parsaclisib

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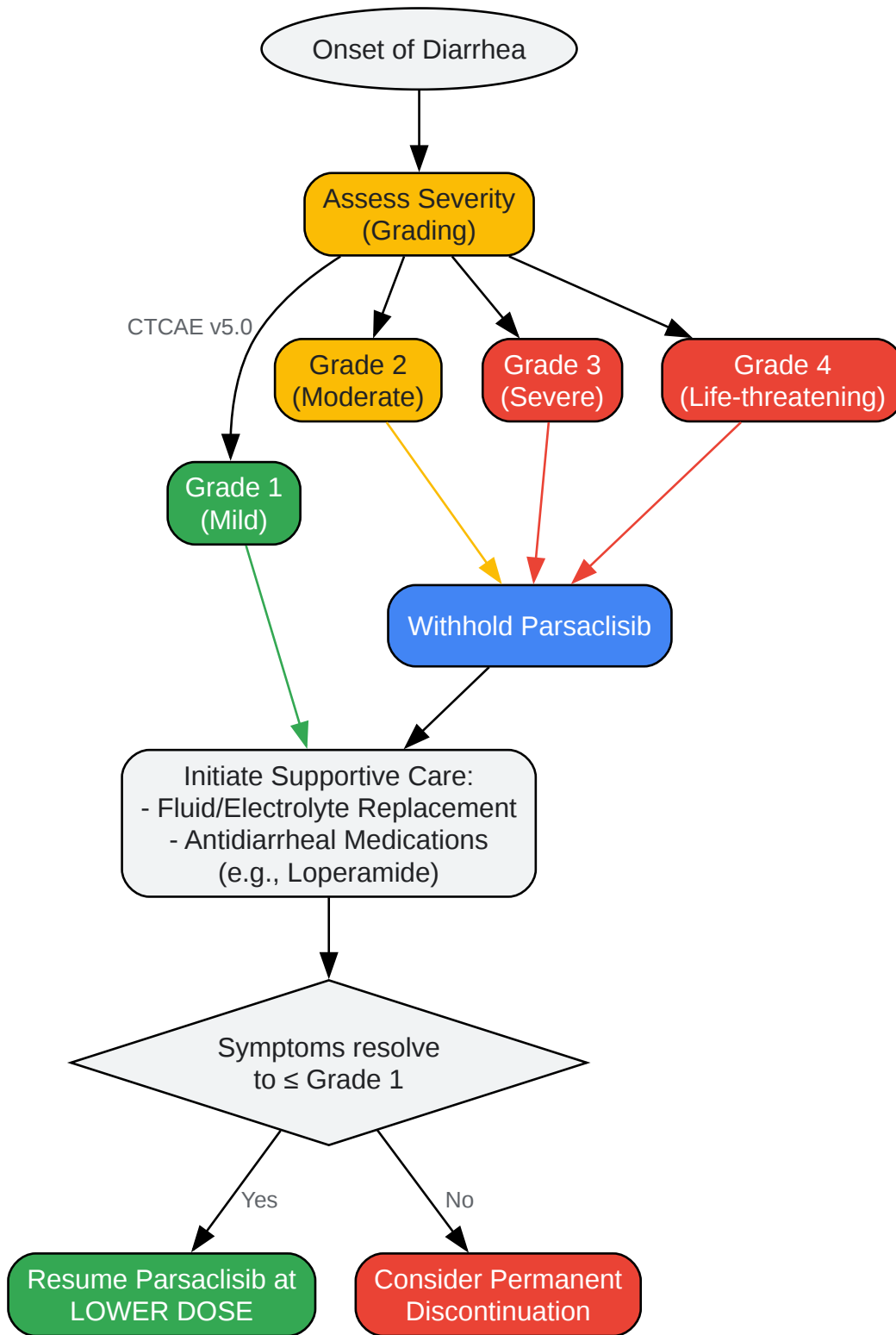
The table below summarizes the frequency and severity of diarrhea observed across different clinical trials involving **parsaclisib**.

Trial Identifier	Patient Population	Parsaclisib Dosing Regimen	Any Grade Diarrhea	Grade ≥ 3 Diarrhea	Median Time to Onset	References
CITADEL-213 (NCT04434937)	Relapsed/Refractory Follicular Lymphoma (R/R FL)	20 mg once daily (q.d.) for 8 weeks → 2.5 mg q.d.	28.6% (12/42)	7.1% (3/42)	Not Reported (NR)	[1] [2]
CITADEL-205 (BTK-naïve cohort)	Relapsed/Refractory Mantle Cell Lymphoma (R/R MCL)	20 mg q.d. for 8 weeks → 2.5 mg q.d. ("Daily Dosing Group")	40%	18%	5.1 months	[3]
CITADEL-205 (All Treated)	Relapsed/Refractory Mantle Cell Lymphoma (R/R MCL)	Mixed (incl. daily-to-weekly)	34%	14%	4.3 months	[3]

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NCT02718300	Myelofibrosis (MF) (added to ruxolitinib)	5 or 20 mg q.d. for 8 weeks → 5 mg q.d. ("All-Daily")	22%	Grade ≥ 3 AEs were "limited"	NR	[4] [5]

Management and Dose Modification Guide

The following diagram and protocol outline the recommended management strategy for **parsaclisib**-associated diarrhea, based on the severity of the event.



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Figure 1. Proposed management algorithm for **parsaclisib**-associated diarrhea.

Key Management Steps:

- **Supportive Care:** For all grades of diarrhea, initiate supportive measures including fluid and electrolyte replacement. Antidiarrheal medications like loperamide are commonly used [3].
- **Dose Modification:** The primary intervention for moderate (Grade 2) or severe (Grade 3/4) diarrhea is to **withhold the piasaalisib dose**.
- **Dose Re-escalation:** Once symptoms resolve to Grade 1 or baseline, **piasaalisib** can be resumed. Clinical trials often resumed at a **lower dose** (e.g., 2.5 mg once daily or 20 mg once weekly) to prevent recurrence [3].
- **Permanent Discontinuation:** Permanent discontinuation of **piasaalisib** should be considered for life-threatening (Grade 4) diarrhea or if severe symptoms do not improve to a manageable level after dose withholding [3].

Experimental Protocols for Reference

To provide context for the safety data, here are the methodologies from the key trials cited.

- **CITADEL-213 (Phase II, NCT04434937) [1] [2]:**
 - **Objective:** Evaluate the efficacy and safety of **piasaalisib** in Japanese patients with R/R FL (grade 1-3a).
 - **Patient Population:** Adults (≥ 18 years) with confirmed R/R FL who had received ≥ 2 prior systemic therapies and were ineligible for hematopoietic stem cell transplantation.
 - **Dosing Regimen:** **Piasaalisib** 20 mg once daily for 8 weeks, followed by 2.5 mg once daily thereafter until disease progression or unacceptable toxicity.
 - **Endpoint (Safety):** Treatment-emergent adverse events (TEAEs) were monitored and graded for severity.
- **CITADEL-205 (Phase II) [3]:**
 - **Objective:** Assess the efficacy and safety of **piasaalisib** in patients with R/R MCL.
 - **Patient Population:** Patients with R/R MCL, including a cohort who were naive to BTK inhibitors.
 - **Dosing Regimen:** The "daily dosing group" received **piasaalisib** 20 mg once daily for 8 weeks, followed by 2.5 mg once daily.
 - **Endpoint (Safety):** AEs, including diarrhea and colitis, were recorded. The study specifically reported on the time to onset and management of these gastrointestinal events.

Frequently Asked Questions (FAQs)

Q1: How does the timing of **parsaclisib-associated diarrhea compare to other PI3K inhibitors? A1: **Parsaclisib**-associated diarrhea can be late-onset. In the CITADEL-205 trial, the median time to onset for Grade ≥ 3 diarrhea was 4.3 to 5.1 months [3]. This is a recognized pattern for some PI3K inhibitors and underscores the need for vigilant monitoring throughout treatment, not just in the initial cycles.**

Q2: Are there any specific risk factors that predispose patients to severe diarrhea? A2: The available studies do not explicitly identify specific patient risk factors. The incidence appears consistent across different hematologic malignancies (FL, MCL). Management should be based on the observed severity in the individual patient, following the dose modification guidelines.

Q3: What is the recommended course of action if a patient experiences recurrent diarrhea upon re-challenge? A3: If diarrhea recurs at a severity that requires a second dose interruption, permanent discontinuation of **parsaclisib should be strongly considered. The benefit of continued treatment must be weighed against the risk of significant dehydration and reduced quality of life [3].**

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